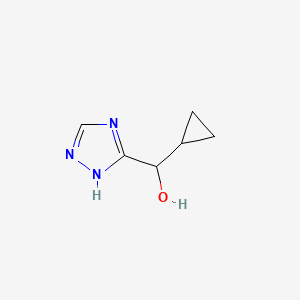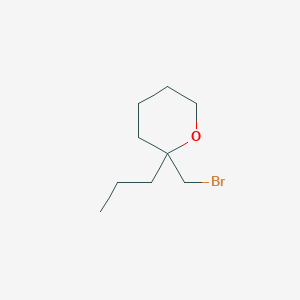
1-Ethyl-2,3-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2,3-difluorobenzene is an aromatic compound characterized by the presence of an ethyl group and two fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, the ethylation of 2,3-difluorobenzene can be achieved using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Another method involves the Balz-Schiemann reaction, where diazonium salts are thermally decomposed to introduce fluorine atoms onto the benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves continuous-flow processes to ensure high yield and safety. The continuous-flow double diazotization method, for example, has been reported to synthesize difluorobenzene derivatives efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2,3-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Aromatic Substitution (NAS): The presence of fluorine atoms makes the compound susceptible to NAS, where nucleophiles replace fluorine atoms. Typical reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the ethyl group to form carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form corresponding hydrocarbons.
Major Products:
Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Hydrocarbons and alcohols.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-ethyl-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. The molecular pathways involved include the formation of reactive intermediates such as arenium ions and benzenonium intermediates during electrophilic substitution .
Vergleich Mit ähnlichen Verbindungen
1,2-Difluorobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
1,3-Difluorobenzene: Has a different fluorine atom arrangement, affecting its reactivity and applications.
1-Ethyl-2,4-difluorobenzene: Similar structure but different fluorine atom positions, leading to variations in chemical behavior.
Uniqueness: 1-Ethyl-2,3-difluorobenzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both ethyl and fluorine groups provides a balance of hydrophobicity and electron-withdrawing effects, making it a versatile compound in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C8H8F2 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
1-ethyl-2,3-difluorobenzene |
InChI |
InChI=1S/C8H8F2/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
GEWYYMIVTBJEPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)

![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)


![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)


![Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate](/img/structure/B13223935.png)
